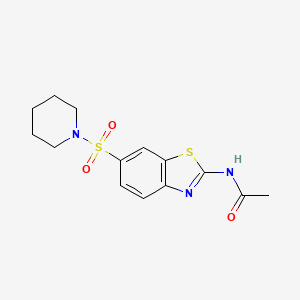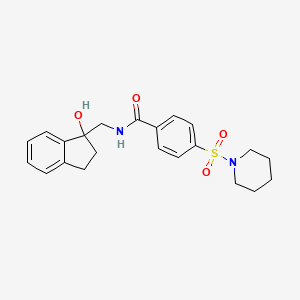![molecular formula C25H20ClF4N3O2S B2883603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439094-05-0](/img/structure/B2883603.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed numerous synthetic routes and methodologies to create quinazolinone derivatives and other closely related compounds. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones through intramolecular electrophilic cyclization showcases the versatility of such compounds in organic synthesis. This process involves reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, illustrating the complex chemical transformations these molecules can undergo (Kut, Onysko, & Lendel, 2020). Similarly, the synthesis of 2-chloro-4-methylquinolines with sulfur nucleophiles and subsequent reactions highlight the pivotal role of sulfur in enhancing the biological activity and chemical properties of these molecules (Aleksanyan & Hambardzumyan, 2014).
Biological Activities
Quinazolinone derivatives and related compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, certain sulfur-containing quinazolinone derivatives have been identified for their potential in antitumor and antimicrobial therapies, underscoring the significant interest in these compounds for drug development (Nguyen et al., 2020). Additionally, the exploration of substituted benzoquinazolinones for cytotoxicity against cancer cell lines demonstrates the ongoing research into their applicability in cancer treatment (Nowak et al., 2015).
Methodological Development
The advancement in methodological approaches for synthesizing these compounds is also noteworthy. For example, the one-pot synthesis of fluorinated heterocyclic compounds via microwave irradiation presents a rapid and efficient method for producing complex molecules, potentially useful in various scientific applications (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005). This innovative approach signifies the evolution of synthetic strategies to accommodate the growing demand for sophisticated molecules in research.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF4N3O2S/c1-34-21-10-16-20(11-22(21)35-2)32-24(36-13-17-18(26)7-4-8-19(17)27)33(23(16)31)12-14-5-3-6-15(9-14)25(28,29)30/h3-11,31H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXOXKOJMLYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

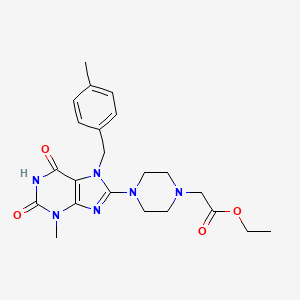
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

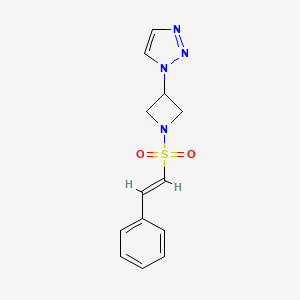

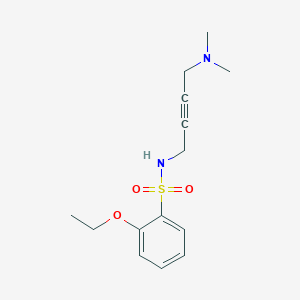

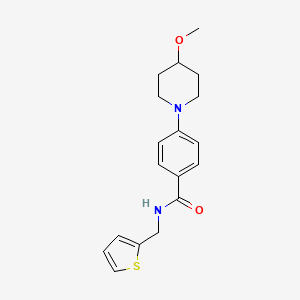
![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)
